molecular formula C21H27N5O2 B2417716 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide CAS No. 899737-85-0

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide

Cat. No.: B2417716
CAS No.: 899737-85-0
M. Wt: 381.48
InChI Key: CPOYVNZOHABMDM-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

      Starting Materials: 3,4-dimethylphenylhydrazine and ethyl acetoacetate.

      Reaction Conditions: The initial step involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the hydrazone intermediate.

      Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium ethoxide to form the pyrazolo[3,4-d]pyrimidine core.

  • Functionalization

      Introduction of the Propylpentanamide Group: The pyrazolo[3,4-d]pyrimidine core is then reacted with 2-propylpentanoyl chloride in the presence of a base like triethylamine to introduce the propylpentanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow techniques.

    Purification: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the site of oxidation.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed under mild conditions to prevent over-reduction.

      Products: Reduction can yield reduced forms of the pyrazolo[3,4-d]pyrimidine core or the amide group.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar solvents under basic or acidic conditions.

      Products: Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology

Medicine

    Drug Development: Due to its diverse biological activities, the compound is being explored for the development of new therapeutic agents for treating cancer, infections, and inflammatory diseases.

Industry

    Pharmaceuticals: Its potential as a drug candidate makes it valuable in the pharmaceutical industry for developing new medications.

    Agriculture: The compound’s antimicrobial properties could be harnessed to develop new agrochemicals for protecting crops from bacterial infections.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide involves its interaction with specific molecular targets:

    Protein Kinases: The compound inhibits the activity of certain protein kinases, which are enzymes involved in cell signaling pathways.

    Bacterial Enzymes: It can also inhibit bacterial enzymes, disrupting essential processes in bacterial cells and leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Purine Analogues: Structurally similar to pyrazolo[3,4-d]pyrimidines, purine analogues also exhibit diverse biological activities, including anticancer and antiviral properties.

Uniqueness

    Structural Features: The presence of the 3,4-dimethylphenyl group and the propylpentanamide moiety distinguishes this compound from other pyrazolo[3,4-d]pyrimidine derivatives, potentially enhancing its biological activity and specificity.

    Biological Activity: Its dual activity as an anticancer and antimicrobial agent makes it unique among similar compounds, offering potential for combined therapeutic applications.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-7-16(8-6-2)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)17-10-9-14(3)15(4)11-17/h9-13,16H,5-8H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOYVNZOHABMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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